2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide is an organic compound that belongs to the class of amino acids and amides. It features a phenyl group and a methoxypropyl substituent, contributing to its unique chemical properties. This compound is often investigated for its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical methods, often involving the reaction of amino acids or derivatives with specific alkylating agents. The presence of functional groups such as the amino and methoxypropyl moieties allows for diverse reactivity and potential applications in pharmaceuticals.
This compound can be classified as:
The synthesis of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide typically involves several steps:
The molecular structure of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide can be represented as follows:
The compound's structure can be analyzed using techniques such as:
2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide can participate in various chemical reactions:
The mechanism of action for 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide is primarily linked to its interaction with biological targets:
The scientific uses of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide are diverse:
The compound belongs to the N-substituted phenylalanine amide class, featuring:
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS RN | 1218331-10-2 |
IUPAC Name | 2-amino-N-(3-methoxypropyl)-3-phenylpropanamide |
Molecular Formula | C₁₃H₂₀N₂O₂ |
Molecular Weight | 236.31 g/mol |
SMILES | COCCCNC(=O)C(N)CC1=CC=CC=C1 |
InChI Key | BHRROCXFFOWRJY-UHFFFAOYSA-N |
Chiral Centers | 1 (racemic DL mixture) |
The 3-methoxypropyl "tail" enhances hydrophilicity (clogP ~1.8, estimated) compared to unsubstituted phenylalanine amides, influencing bioavailability and intermolecular interactions [1] [6].
This compound emerged as an intermediate during GPR88 agonist optimization campaigns (circa 2010s). GPR88 is an orphan G protein-coupled receptor implicated in striatal disorders like Parkinson’s disease and addiction. Early agonists like 2-PCCA suffered from high lipophilicity (clogP = 4.53), limiting brain penetration. Researchers identified 2-amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (designated 2-AMPP) as a scaffold with modifiable sites:
Initial pharmacological characterization revealed moderate GPR88 agonist activity (EC₅₀ = 414–634 nM in cAMP assays), but high lipophilicity still limited central nervous system (CNS) bioavailability. This drove the synthesis of 5-amino-1,3,4-oxadiazole bioisosteres (e.g., compound 84, EC₅₀ = 59 nM), which retained potency while improving hydrophilicity [3].
Table 2: Evolution of 2-AMPP-Derived GPR88 Agonists
Compound | Modification Site | EC₅₀ (cAMP Assay) | clogP | Key Advancement |
---|---|---|---|---|
2-AMPP (parent) | None | 414 nM | 4.53 | Initial scaffold |
Compound 31 | Alkoxy (Site A) | ~300 nM | N/A | Improved alkoxy chain |
Compound 84 | Oxadiazole (Site B) | 59 nM | ~3.1 | Enhanced potency & lower lipophilicity |
The compound’s chiral center enables stereoselective applications:
The methoxyethyl "tail" balances polarity and conformational flexibility, allowing:
Table 3: Stereoisomer Configurations and Implications
Stereoisomer | Chiral Center Configuration | Potential Biological Relevance |
---|---|---|
L-Isomer | S-configuration | Mimics natural L-phenylalanine derivatives |
D-Isomer | R-configuration | Possible metabolic stability enhancement |
DL-Mixture (racemate) | 1:1 R/S blend | Standard for initial SAR screening |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2